4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with thiourea in the presence of a base, followed by cyclization to form the triazine ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the substituents introduced.
Scientific Research Applications
4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol
- 4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
- 4-Amino-6-(4-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Comparison: Compared to its analogs, 4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibits unique properties due to the presence of the 4-methylphenyl group. This substituent can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar triazine derivatives .
Properties
IUPAC Name |
4-amino-2-(4-methylphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-2-4-7(5-3-6)8-12-9(11)14-10(15)13-8/h2-5,8H,1H3,(H4,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLHDMUUSXXMPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC(=S)NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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